![molecular formula C9H5ClF3NO B2646402 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile CAS No. 78240-45-6](/img/structure/B2646402.png)
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile
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Description
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 78240-45-6 . It has a molecular weight of 235.59 . The IUPAC name for this compound is [3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is 1S/C9H5ClF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is a liquid at ambient temperature .Scientific Research Applications
Polymerization and Material Science
Polymerizations Initiated by Superacids
Ionic trifluoromethanesulphonates (triflates) show significant solvation by their conjugate acid in solvents like dichloromethane and acetonitrile, leading to complexation reactions that facilitate the formation of covalent triflates. This study illustrates the role of triflates in polymerization processes, providing a foundation for understanding how 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile might interact in similar contexts (Souverain et al., 1980).
Organic Synthesis and Catalysis
Nuclear Fluorination of Diarylisoxazoles
The study demonstrates the utility of N-F reagents like Selectfluor® for the fluorination of diarylisoxazoles, showcasing the potential for fluorinated phenylacetonitriles to undergo similar reactions under the influence of activating or deactivating substituents, which could be extrapolated to the synthesis or functionalization of compounds similar to 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (Stephens & Blake, 2004).
Bioorthogonal Chemistry and Immunology
Antitumour Immune Function of Pyroptosis
A bioorthogonal chemical system reveals the antitumour immune function of pyroptosis, suggesting that fluoroorganic compounds, including potentially 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile derivatives, could play a role in developing therapeutic strategies through the controlled release of drugs or bioactive molecules in a targeted manner (Wang et al., 2020).
Electrochemistry and Sensor Applications
Electrocarboxylation Mediated by Cobalt Phenanthroline
Investigations into the electrocarboxylation of chloroacetonitrile mediated by cobalt phenanthroline complexes offer insights into activation mechanisms that could be relevant for derivatives of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile, highlighting its potential utility in synthesizing carboxylic acids and related compounds through electrochemical methods (Fabre & Reynes, 2010).
properties
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJQBWTSKOFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile |
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